Carmichaenine E: A Technical Overview of its Discovery, Isolation, and Characterization
Carmichaenine E: A Technical Overview of its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical guide on Carmichaenine E, a C19-diterpenoid alkaloid. The document details its discovery and isolation from Aconitum carmichaelii, its structural elucidation, and discusses the known biological activities of related compounds from the same class. This guide consolidates available data to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Aconitum carmichaelii, a plant species in the Ranunculaceae family, is a well-known source of structurally diverse and biologically active diterpenoid alkaloids. These compounds, particularly the C19-diterpenoid alkaloids, have garnered significant interest for their potent physiological effects. Among the numerous alkaloids isolated from this plant, Carmichaenine E represents a notable aconitine-type C19-diterpenoid alkaloid. This document aims to provide a detailed overview of the discovery, isolation protocols, and structural characteristics of Carmichaenine E. While specific biological activity data for Carmichaenine E is not extensively available, this guide will also touch upon the known bioactivities of related alkaloids from Aconitum carmichaelii to provide a contextual framework for future research.
Discovery and Sourcing
Carmichaenine E was first reported as one of five new aconitine-type C19-diterpenoid alkaloids, designated Carmichaenines A-E. These compounds were isolated from the aerial parts of Aconitum carmichaelii Debx. The initial discovery and structural elucidation were detailed in a 2017 publication in the Journal of Asian Natural Products Research.
Physicochemical and Structural Data
The structural determination of Carmichaenine E was accomplished through extensive spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) analyses and High-Resolution Mass Spectrometry (HRMS).
| Property | Data |
| Compound Name | Carmichaenine E |
| Chemical Class | Aconitine-type C19-Diterpenoid Alkaloid |
| Source Organism | Aconitum carmichaelii Debx. |
| Plant Part | Aerial Parts |
Note: Detailed quantitative data such as melting point, optical rotation, and specific yields were not available in the accessed literature.
Experimental Protocols
While the full, detailed experimental protocol for the isolation of Carmichaenine E was not accessible, a generalized workflow can be constructed based on standard methodologies for the isolation of diterpenoid alkaloids from Aconitum species.
4.1. General Isolation and Purification of Diterpenoid Alkaloids from Aconitum carmichaelii
The following protocol is a representative procedure for the isolation of alkaloids from Aconitum species and is likely similar to the methodology used to isolate Carmichaenine E.
4.1.1. Extraction
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Plant Material Preparation : Air-dried and powdered aerial parts of Aconitum carmichaelii are used as the starting material.
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Solvent Extraction : The powdered plant material is typically extracted exhaustively with a polar solvent, such as 95% ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.
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Solvent Removal : The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
4.1.2. Acid-Base Partitioning
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Acidification : The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.
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Defatting : The acidic solution is then partitioned with a non-polar solvent, such as petroleum ether or chloroform, to remove fats, pigments, and other non-alkaloidal components.
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Basification : The aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
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Alkaloid Extraction : The basified aqueous solution is then extracted with a moderately polar organic solvent, such as chloroform or ethyl acetate, to isolate the crude alkaloid fraction.
4.1.3. Chromatographic Separation
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Column Chromatography : The crude alkaloid extract is subjected to column chromatography over silica gel or alumina.
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Elution Gradient : A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include chloroform-methanol or petroleum ether-acetone gradients.
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Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Further Purification : Fractions containing compounds of interest are pooled and subjected to further purification steps, which may include repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds, including Carmichaenine E.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activities and signaling pathways of Carmichaenine E. However, C19-diterpenoid alkaloids isolated from Aconitum carmichaelii are known to exhibit a range of pharmacological effects.
Many C19-diterpenoid alkaloids from this plant have demonstrated significant analgesic and cardioactive properties.[1][2] For instance, some of these compounds have been shown to exhibit analgesic effects in mice models of pain.[1] Others have shown positive inotropic effects on cardiac muscle, suggesting potential applications in the treatment of heart failure.[3]
Given the structural similarity of Carmichaenine E to other aconitine-type alkaloids, it is plausible that it may also modulate ion channels, such as sodium channels, which are common targets for this class of compounds and are central to their analgesic and cardiotoxic effects. Further research is required to determine the specific biological targets and signaling pathways of Carmichaenine E. A hypothetical signaling pathway that could be investigated based on the known activities of related compounds is presented below.
Conclusion and Future Directions
Carmichaenine E is a C19-diterpenoid alkaloid that has been successfully isolated and structurally characterized from Aconitum carmichaelii. While its discovery has added to the vast chemical diversity of alkaloids from this plant genus, a significant gap remains in our understanding of its biological properties. Future research should focus on the following areas:
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Total Synthesis : The development of a synthetic route to Carmichaenine E would enable the production of larger quantities for extensive biological evaluation.
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Pharmacological Screening : A comprehensive screening of Carmichaenine E against a panel of biological targets, particularly ion channels and receptors implicated in pain and cardiovascular function, is warranted.
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Mechanism of Action Studies : Should any significant biological activity be identified, detailed mechanistic studies will be crucial to elucidate its mode of action at the molecular and cellular levels.
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Structure-Activity Relationship (SAR) Studies : The synthesis and evaluation of analogs of Carmichaenine E could provide valuable insights into the structural features required for its biological activity.
This technical guide provides a summary of the current knowledge on Carmichaenine E. It is hoped that this will serve as a valuable resource for stimulating further research into this and other related natural products.
References
- 1. C19-Diterpenoid alkaloid arabinosides from an aqueous extract of the lateral root of Aconitum carmichaelii and their analgesic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Cardiac Activity Relationship of C19-Diterpenoid Alkaloids | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
